(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a carboxylic acid group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Isopropylation: Addition of the isopropyl group at the 4-position.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Friedel-Crafts Alkylation: For the addition of the isopropyl group.
Carboxylation Reactions: Using carbon dioxide or other carboxylating agents.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Biochemical pathways that are modulated by the presence of the compound, leading to various physiological effects.
Comparison with Similar Compounds
- (2S)-2-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-ethylpyrrolidine-2-carboxylic acid
Uniqueness: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H15NO3 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
(2S)-3-hydroxy-4-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-4(2)5-3-9-6(7(5)10)8(11)12/h4-7,9-10H,3H2,1-2H3,(H,11,12)/t5?,6-,7?/m0/s1 |
InChI Key |
NWIGBYSYFQFELI-HUDPQJTASA-N |
Isomeric SMILES |
CC(C)C1CN[C@@H](C1O)C(=O)O |
Canonical SMILES |
CC(C)C1CNC(C1O)C(=O)O |
Origin of Product |
United States |
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